Cas no 1620-30-0 (alpha-(4-Pyridyl)benzhydrol)

Alpha-(4-Pyridyl)benzhydrol is a versatile organic compound featuring a benzhydrol core substituted with a 4-pyridyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its pyridyl moiety enhances coordination properties, facilitating applications in ligand design for metal-catalyzed reactions. The benzhydrol group offers a stable yet modifiable scaffold for further functionalization. High purity grades ensure consistent performance in research and industrial processes. Its balanced hydrophilicity and lipophilicity improve solubility in diverse solvents, broadening its utility in synthetic workflows. The compound's well-defined crystalline form aids in characterization and handling. Suitable for use under inert conditions to preserve stability.
alpha-(4-Pyridyl)benzhydrol structure
alpha-(4-Pyridyl)benzhydrol structure
Product Name:alpha-(4-Pyridyl)benzhydrol
CAS No:1620-30-0
MF:C18H15NO
MW:261.317804574966
MDL:MFCD00006434
CID:41674
Update Time:2025-05-20

alpha-(4-Pyridyl)benzhydrol Chemical and Physical Properties

Names and Identifiers

    • Diphenyl(pyridin-4-yl)methanol
    • alpha,alpha-Diphenyl-4-pyridylmethanol
    • diphenyl(4-pyridyl)methanol
    • α-(4-Pyridyl)benzhydrol
    • Diphenyl(4-pyridinyl)methanol
    • diphenyl(4-pyridyl)carbinol
    • diphenyl-4-pyridylmethan-1-ol
    • α,α-Diphenyl-4-pyridylmethanol
    • 4-Pyridyldiphenylcarbinol
    • Diphenyl-4-pyridylmethanol
    • NSC 241092
    • NSC 525212
    • a,a-Diphenyl-4-pyridinemethanol
    • a-(4-Pyridyl)benzhydrol
    • a-Pyridylbenzhydrol
    • A-4-PYRIDYLBENZHYDROL
    • (4-Pyridyl)benzhydrol
    • 4-Pyridyldiphenylmethanol
    • ALPHA-(4-PYRIDYL)BENZHYDROL
    • (4-Pyridyl)diphenylmethanol
    • α,α-diphenyl-4-pyridinemethanol
    • alpha-(4-Pyridyl)benzhydryl alcohol
    • MRHLFZXYRABVOZ-UHFFFAOYSA-N
    • NSC525212
    • Maybridge1_008814
    • diphenyl-4-pyridylcarbinol
    • diphenyl-4-pyridyl-methanol
    • Cambridge id 6780520
    • 4-Pyridyl diphenyl carbinol
    • MLS000574818
    • SCH
    • alpha-(4-Pyridyl)benzhydrol
    • MDL: MFCD00006434
    • Inchi: 1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
    • InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 261.11500
  • Monoisotopic Mass: 261.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.169
  • Melting Point: 235.0 to 242.0 deg-C
  • Boiling Point: 445.3°Cat760mmHg
  • Flash Point: 223.1°C
  • Refractive Index: 1.626
  • PSA: 33.12000
  • LogP: 3.36580
  • Solubility: Not determined

alpha-(4-Pyridyl)benzhydrol Security Information

alpha-(4-Pyridyl)benzhydrol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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alpha-(4-Pyridyl)benzhydrol Production Method

alpha-(4-Pyridyl)benzhydrol Related Literature

  • 1. Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group
    Susan Coyle,Allan Hallett,Michael S. Munns,Geoffrey T. Young J. Chem. Soc. Perkin Trans. 1 1981 522

Additional information on alpha-(4-Pyridyl)benzhydrol

Recent Advances in the Study of alpha-(4-Pyridyl)benzhydrol (CAS: 1620-30-0) and Its Applications in Chemical Biology and Medicine

alpha-(4-Pyridyl)benzhydrol (CAS: 1620-30-0) is a compound of significant interest in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a building block for more complex molecules, its interactions with biological targets, and its potential in drug discovery. This research brief synthesizes the latest findings and highlights key developments involving this compound.

One of the most notable advancements is the use of alpha-(4-Pyridyl)benzhydrol as a precursor in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that modifications to the benzhydrol scaffold enhanced selectivity for tyrosine kinases, reducing off-target effects in preclinical models.

In addition to its applications in kinase inhibition, alpha-(4-Pyridyl)benzhydrol has been investigated for its role in modulating protein-protein interactions (PPIs). PPIs are notoriously difficult to target with small molecules, but recent work has shown that this compound can act as a molecular glue, stabilizing otherwise transient interactions. This property has been leveraged in the development of proteolysis-targeting chimeras (PROTACs), where alpha-(4-Pyridyl)benzhydrol-based molecules facilitate the degradation of disease-causing proteins.

Another area of active research is the compound's potential in neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience revealed that alpha-(4-Pyridyl)benzhydrol derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The mechanism appears to involve the inhibition of amyloid-beta aggregation, a hallmark of the disease, suggesting a new avenue for therapeutic intervention.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of alpha-(4-Pyridyl)benzhydrol derivatives. Recent efforts have focused on improving solubility and metabolic stability through structural modifications. For example, a 2023 patent application disclosed a series of fluorinated analogs with enhanced bioavailability, underscoring the ongoing innovation in this area.

In conclusion, alpha-(4-Pyridyl)benzhydrol (CAS: 1620-30-0) continues to be a versatile scaffold in chemical biology and drug discovery. Its applications span kinase inhibition, PPI modulation, and neurodegenerative disease therapy, with recent studies highlighting both its potential and the need for further optimization. As research progresses, this compound is likely to remain a focal point for interdisciplinary collaboration between chemists, biologists, and pharmacologists.

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